3-(4-aminophenyl)-2-methoxypropanoic acid
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Overview
Description
3-(4-aminophenyl)-2-methoxypropanoic acid is an organic compound that features an aminophenyl group attached to a methoxypropionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-2-methoxypropanoic acid typically involves the reaction of 4-nitrophenylacetic acid with methoxypropionic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as iron powder, and requires heating to temperatures around 90-95°C . The nitro group is then reduced to an amino group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)-2-methoxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-aminophenyl)-2-methoxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenylacetic acid
- 3-(4-Aminophenyl)propionic acid
- 4-Aminophenylboronic acid
Comparison
Compared to similar compounds, 3-(4-aminophenyl)-2-methoxypropanoic acid is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-(4-aminophenyl)-2-methoxypropanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11H2,1H3,(H,12,13) |
InChI Key |
QLJYLJGYIDIJPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC=C(C=C1)N)C(=O)O |
Synonyms |
3-(4-aminophenyl)-2-methoxypropionic acid GED-0507-34L |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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